molecular formula C18H24N2 B13746482 Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)- CAS No. 101737-54-6

Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-

Cat. No.: B13746482
CAS No.: 101737-54-6
M. Wt: 268.4 g/mol
InChI Key: MIWMXHBIPQPCHM-UHFFFAOYSA-N
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Description

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a phenyl ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-dimethylpyridine with a suitable halide, followed by the introduction of the dimethylamino group through reductive amination. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyridine: A simpler analog without the phenyl and dimethylamino groups.

    N,N-dimethyl-3-phenylpropan-1-amine: Lacks the pyridine ring.

    3-phenylpropan-1-amine: A basic structure without the pyridine and dimethyl groups.

Uniqueness

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

101737-54-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C18H24N2/c1-14-12-17(13-15(2)19-14)18(10-11-20(3)4)16-8-6-5-7-9-16/h5-9,12-13,18H,10-11H2,1-4H3

InChI Key

MIWMXHBIPQPCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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